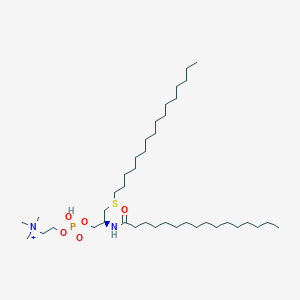

Thioetheramide PC

Description

Properties

IUPAC Name |

2-[[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/p+1/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWWVTPUDQTUJU-KDXMTYKHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCSC[C@H](COP(=O)(O)OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H84N2O5PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437378 | |

| Record name | Thioetheramide PC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116457-99-9 | |

| Record name | Thioetheramide PC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Thioetheramide-PC

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine), a structurally modified phospholipid with significant implications in cellular signaling and inflammation. We will delve into its core chemical attributes, its intricate interactions with secretory phospholipase A2 (sPLA2), and the experimental methodologies required to elucidate its bimodal activity. This document serves as a foundational resource for researchers engaged in the study of lipid signaling, enzyme inhibition, and the development of novel therapeutic agents targeting inflammatory pathways.

Introduction: The Significance of Thioetheramide-PC

In the landscape of cellular signaling and inflammation, the phospholipase A2 (PLA2) superfamily of enzymes plays a pivotal role. These enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids, releasing fatty acids and lysophospholipids.[1] These products, in turn, act as precursors for a variety of potent signaling molecules, including prostaglandins and leukotrienes, which are central mediators of inflammatory responses. Secretory phospholipase A2 (sPLA2) is particularly implicated in a range of pathophysiological conditions, from systemic inflammation to cardiovascular disease and cancer.[1] Consequently, the development of specific sPLA2 inhibitors is a significant focus in drug discovery.

Thioetheramide-PC emerges as a critical tool and potential therapeutic lead in this context. It is a synthetic, structurally modified phospholipid designed to mimic the natural substrates of sPLA2.[2][3] Its unique structure, featuring a thioether bond at the sn-1 position and an amide bond at the sn-2 position, confers distinct chemical properties that govern its mechanism of action. This guide will explore the dual nature of Thioetheramide-PC as both a competitive, reversible inhibitor and a potential activator of sPLA2, providing a detailed roadmap for its investigation.

Part 1: The Core Chemistry of Thioetheramide-PC and its Mechanistic Implications

The defining features of Thioetheramide-PC are the thioether and amide linkages that replace the typical ester bonds found in natural phospholipids. This strategic substitution is central to its mechanism of action.

-

The Thioether Bond (sn-1 position): The replacement of an ester oxygen with a sulfur atom creates a thioether linkage. Thioether bonds are generally more stable and less susceptible to hydrolysis than their ester counterparts. This stability is crucial for the molecule's function as a research tool, ensuring its integrity in biological assays. From a mechanistic standpoint, the thioether bond alters the electronic and steric properties of the molecule's "backbone," influencing how it fits into the active site of sPLA2.

-

The Amide Bond (sn-2 position): The amide bond at the sn-2 position is a key modification. sPLA2 enzymes specifically target and hydrolyze the sn-2 ester bond of phospholipids. By replacing this ester with a more stable amide linkage, Thioetheramide-PC can bind to the active site of sPLA2 but cannot be hydrolyzed. This makes it a non-cleavable substrate analog, a classic strategy for designing competitive enzyme inhibitors.

The combination of these modifications results in a molecule that can effectively compete with natural phospholipid substrates for binding to sPLA2, thereby preventing the enzyme from carrying out its normal catalytic function.

Part 2: The Dual Mechanism of Action of Thioetheramide-PC on sPLA2

The interaction of Thioetheramide-PC with sPLA2 is more complex than simple competitive inhibition. Evidence suggests a bimodal mechanism involving two distinct binding sites on the enzyme.[2][3]

Competitive, Reversible Inhibition at the Catalytic Site

At sufficient concentrations, Thioetheramide-PC acts as a competitive, reversible inhibitor of sPLA2.[1][2][3] It binds to the catalytic site of the enzyme, physically occluding the entry of natural phospholipid substrates. The inhibitory potency of Thioetheramide-PC is typically quantified by its half-maximal inhibitory concentration (IC50), which has been reported to be approximately 2 µM at a substrate concentration of 0.5 mM.[2][3]

The reversibility of this inhibition means that the binding is non-covalent. The inhibitor can associate and dissociate from the active site. The strength of this interaction is determined by the affinity of Thioetheramide-PC for the catalytic site.

Allosteric Activation at a Secondary Site

Intriguingly, at low concentrations, Thioetheramide-PC has been observed to activate sPLA2 rather than inhibit it.[2][3] This paradoxical effect is attributed to the presence of a second, higher-affinity binding site on the enzyme, often referred to as the "activator site."[2][3]

The binding of Thioetheramide-PC to this allosteric site is tighter than its binding to the catalytic site.[2][3] This interaction is thought to induce a conformational change in the enzyme that enhances its catalytic efficiency. Therefore, at low concentrations, the activating effect of binding to the allosteric site predominates. As the concentration of Thioetheramide-PC increases, it begins to occupy the lower-affinity catalytic site, leading to the observed competitive inhibition.

This dual interaction is a critical consideration for researchers using Thioetheramide-PC, as the observed biological effect will be highly dependent on the concentration used in the experiment.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action of Thioetheramide-PC on sPLA2 and the subsequent impact on the arachidonic acid inflammatory cascade.

Caption: Dual mechanism of Thioetheramide-PC on sPLA2.

Part 3: Experimental Workflows for Elucidating the Mechanism of Action

To rigorously characterize the mechanism of action of Thioetheramide-PC, a multi-faceted experimental approach is required. This section outlines key protocols and the rationale behind them.

Biochemical Assays for sPLA2 Activity

The foundational experiment is a direct measurement of sPLA2 enzymatic activity in the presence and absence of Thioetheramide-PC.

Objective: To determine the IC50 of Thioetheramide-PC and to observe its bimodal (activator/inhibitor) effects.

Methodology: Phospholipase A2 Assay (Mixed Micelles)

-

Substrate Preparation: Prepare mixed micelles containing a fluorescently labeled phospholipid substrate (e.g., NBD-PC) and a non-hydrolyzable lipid such as Triton X-100. The use of micelles provides a lipid interface that mimics the natural environment of sPLA2.

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of purified sPLA2 and a dilution series of Thioetheramide-PC in an appropriate buffer (e.g., Tris-HCl with CaCl2, as sPLA2s are calcium-dependent).

-

Reaction Initiation: In a microplate format, combine the enzyme, inhibitor (at various concentrations), and buffer. Allow for a brief pre-incubation period. Initiate the reaction by adding the substrate micelles.

-

Data Acquisition: Monitor the increase in fluorescence over time using a plate reader. The hydrolysis of the fluorescently labeled phospholipid by sPLA2 will result in a change in the fluorescence signal.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of Thioetheramide-PC.

-

Plot the reaction rate as a function of the logarithm of the Thioetheramide-PC concentration.

-

At low concentrations, an increase in rate compared to the no-inhibitor control indicates activation.

-

At higher concentrations, a decrease in rate indicates inhibition.

-

Fit the inhibition data to a dose-response curve to determine the IC50 value.

-

Binding Assays: Surface Plasmon Resonance (SPR)

SPR can be used to directly measure the binding kinetics of Thioetheramide-PC to sPLA2, providing insights into the affinity for different binding sites.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the interaction of Thioetheramide-PC with sPLA2.

Methodology: SPR Analysis

-

Chip Preparation: Immobilize purified sPLA2 onto a sensor chip surface.

-

Analyte Injection: Flow different concentrations of Thioetheramide-PC (the analyte) over the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized enzyme. This generates sensorgrams showing the association and dissociation phases of the interaction.

-

Data Analysis:

-

Fit the sensorgram data to appropriate binding models (e.g., a 1:1 binding model or a more complex two-site model if the data suggests it).

-

This will yield the kinetic parameters (ka, kd) and the affinity (KD).

-

By performing these experiments under different conditions (e.g., in the presence of a known catalytic site inhibitor), it may be possible to dissect the binding to the catalytic and activator sites.

-

Experimental Workflow Diagram

Caption: Workflow for elucidating Thioetheramide-PC's mechanism.

Part 4: Data Presentation and Interpretation

A crucial aspect of studying Thioetheramide-PC is the careful presentation and interpretation of the data, particularly given its bimodal activity.

| Parameter | Description | Typical Value | Experimental Method |

| IC50 | The concentration of Thioetheramide-PC that inhibits 50% of sPLA2 activity. | ~2 µM[2][3] | Fluorescent sPLA2 Assay |

| Activation Range | The concentration range where Thioetheramide-PC increases sPLA2 activity. | Low micromolar to nanomolar | Fluorescent sPLA2 Assay |

| Binding Affinity (KD) | The equilibrium dissociation constant, indicating the strength of the binding interaction. | Site-dependent | Surface Plasmon Resonance |

Interpretation Notes:

-

A biphasic dose-response curve is the hallmark of Thioetheramide-PC's interaction with sPLA2. The initial phase will show an increase in enzyme activity, followed by a decrease at higher concentrations.

-

When comparing the potency of Thioetheramide-PC with other inhibitors, it is essential to consider the full dose-response curve and not just the IC50 value.

-

The cellular effects of Thioetheramide-PC will depend on its local concentration at the site of action, which may differ from the concentration applied in in vitro assays.

Conclusion

Thioetheramide-PC is a powerful research tool for the study of secretory phospholipase A2. Its mechanism of action is a compelling example of complex enzyme modulation, featuring both competitive, reversible inhibition and allosteric activation.[2][3] This dual nature is a direct consequence of its unique chemical structure, specifically the stable thioether and amide bonds that replace the hydrolyzable ester linkages of natural phospholipids.

For researchers in drug development and cell signaling, a thorough understanding of this bimodal mechanism is paramount for the accurate design and interpretation of experiments. The methodologies outlined in this guide provide a robust framework for characterizing the interactions of Thioetheramide-PC and similar compounds with their enzymatic targets. As the role of sPLA2 in inflammatory diseases continues to be a major area of investigation, the insights gained from studying molecules like Thioetheramide-PC will be invaluable in the quest for new and effective therapeutics.

References

-

Yu, L., Deems, R.A., Hajdu, J., et al. The interaction of phospholipase A2 with phospholipid analogues and inhibitors. The Journal of Biological Chemistry 265, 2657-2664 (1990). [Link]

-

Plesniak, L.A., Boegeman, S.C., Segelke, B.W., et al. Interaction of phospholipase A2 with thioether amide containing phospholipid analogues. Biochemistry 32, 5009-5016 (1993). [Link]

-

Balsinde, J., Balboa, M.A., Insel, P.A., et al. Regulation and inhibition of phospholipase A2. Annual Review of Pharmacology and Toxicology 39(1), 175-189 (1999). [Link]

Sources

A Technical Guide to Thioetheramide Phosphocholine (PC): A Non-Hydrolyzable sPLA₂ Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioetheramide Phosphocholine (PC) is a structurally modified, non-hydrolyzable phospholipid analog designed as a high-fidelity tool for investigating the function and inhibition of secretory phospholipase A₂ (sPLA₂). By replacing the typical ester linkages at the sn-1 and sn-2 positions with stable thioether and amide bonds, respectively, Thioetheramide PC serves as a competitive, reversible inhibitor that mimics the natural substrate without undergoing enzymatic cleavage. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and practical applications as a reference inhibitor in drug discovery and biochemical research.

Physicochemical Profile and Structural Rationale

This compound is a synthetic molecule designed to probe the active site of phospholipase enzymes. Its stability and substrate-like structure are key to its function as a research tool.

Chemical Identity

The specific molecule, this compound, is identified as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine [1][2]. Its structure is a deliberate modification of natural phosphatidylcholine.

| Property | Value | Source(s) |

| CAS Number | 116457-99-9 | [1][2] |

| Molecular Formula | C₄₀H₈₃N₂O₅PS | [1][2] |

| Molecular Weight | 735.1 g/mol | [1][2] |

| Synonyms | Thioetheramide-phosphorylcholine, 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine | [1][2] |

| Purity | ≥95-98% (Commercially available) | [1][2][3] |

| Solubility | Soluble in ethanol, methanol, DMSO | [2][3] |

Core Structural Modifications: The Key to Inhibition

The efficacy of this compound as an inhibitor stems from two critical substitutions that render it resistant to enzymatic hydrolysis:

-

Thioether Linkage (R-S-CH₂): The ester bond at the sn-1 position of the glycerol backbone is replaced with a thioether bond. This modification makes the molecule inert to the activity of phospholipase A₁ (PLA₁).

-

Amide Linkage (R-C(O)-NH): The sn-2 ester bond, the primary target of sPLA₂, is replaced with a stable amide bond. This change is the principal reason for its inhibitory action against sPLA₂, as the amide bond is not susceptible to the hydrolytic action of this enzyme family.

These modifications create a near-perfect mimic of the natural substrate that can occupy the enzyme's active site without being cleaved, thus acting as a competitive inhibitor. The use of thioether and other stable linkages is a well-established strategy in peptide and peptidomimetic drug discovery to enhance metabolic stability.[4][5][6]

Mechanism of Action: Targeting Secretory Phospholipase A₂ (sPLA₂)

sPLA₂ enzymes are a family of water-soluble enzymes that play a critical role in numerous physiological and pathological processes, including inflammation, host defense, and atherosclerosis.[7][8]

The sPLA₂ Signaling Pathway

sPLA₂ enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, primarily phosphatidylcholine, in cell membranes.[8][9] This reaction releases two key signaling molecules: arachidonic acid and a lysophospholipid. Arachidonic acid is the precursor to pro-inflammatory eicosanoids (prostaglandins and leukotrienes), while lysophospholipids have their own signaling roles.[10] Inhibition of sPLA₂ is therefore a major therapeutic target for controlling inflammation.[11][12]

Caption: The sPLA₂ enzymatic pathway, leading from membrane phospholipids to inflammation.

Competitive Inhibition and Dual-Site Interaction

This compound functions as a competitive, reversible inhibitor of sPLA₂.[2][13] Its phospholipid structure allows it to bind to the catalytic site of the enzyme, preventing the natural substrate from accessing it.

A unique characteristic of this compound is its dual interaction with the enzyme. Besides binding to the catalytic site, it also binds to a separate activator site on sPLA₂.[2][13] The binding affinity is reportedly tighter for the activator site than the catalytic site.[2][14] This dual-mode action can lead to a complex dose-response curve:

-

At high concentrations, it acts as an inhibitor, with a reported IC₅₀ value of 2 µM (at a substrate concentration of 0.5 mM).[2][13][14]

-

At low concentrations, its preferential binding to the activator site may paradoxically cause an increase in phospholipase activity rather than inhibition.[2][13]

Researchers must be aware of this biphasic effect when designing experiments and interpreting data.

Conceptual Synthesis Workflow

The synthesis of thioether-amide phospholipid analogs is a multi-step process involving the careful construction of the modified glycerol backbone and subsequent attachment of the phosphocholine headgroup. While the exact proprietary synthesis of commercial this compound is not published, a logical workflow can be constructed based on established methods for synthesizing similar lipid analogs.[15][16]

Caption: A conceptual workflow for the synthesis of this compound.

Characterization and quality control are paramount. Final product integrity is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and formula, and High-Performance Liquid Chromatography (HPLC) to ensure purity.

Experimental Protocol: In Vitro sPLA₂ Inhibition Assay

This compound is an ideal positive control or reference inhibitor for screening new chemical entities targeting sPLA₂. Below is a generalized, step-by-step protocol for a common chromogenic assay.

Principle

This assay uses a chromogenic substrate, such as Palmitoyl thio-PC, which contains a thioester at the sn-2 position.[17] When sPLA₂ hydrolyzes this bond, it releases a free thiol. This thiol reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB²⁻), which can be measured spectrophotometrically at ~412 nm. An inhibitor will reduce the rate of this color change.

Materials

-

Human recombinant sPLA₂ (specific isoform, e.g., sPLA₂-V or sPLA₂-IIA)

-

Chromogenic substrate: e.g., 1-palmitoyl-2-(thiopalmitoyl)-sn-glycero-3-phosphocholine (Palmitoyl thio-PC)[17]

-

This compound (as reference inhibitor)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Triton X-100

-

Assay Buffer: Tris-HCl, pH 7.5, containing CaCl₂ and KCl.

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Step-by-Step Methodology

-

Preparation of Substrate Micelles:

-

Co-solubilize the chromogenic substrate (e.g., Palmitoyl thio-PC) and Triton X-100 in an organic solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the film with Assay Buffer by vortexing, creating mixed micelles. This presents the substrate to the enzyme in a membrane-like context.

-

-

Inhibitor and Enzyme Preparation:

-

Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).[2]

-

Create a serial dilution of this compound in Assay Buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Dilute the sPLA₂ enzyme to the desired working concentration in Assay Buffer.

-

-

Assay Procedure (96-well Plate):

-

To each well, add:

-

Assay Buffer

-

DTNB solution

-

Substrate micelle solution

-

Test compound or this compound solution (or vehicle for control)

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the diluted sPLA₂ enzyme solution to all wells.

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm every minute for 15-30 minutes (kinetic read).

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Applications in Research and Drug Development

This compound is more than just an inhibitor; it is a precision tool with specific applications:

-

Mechanism of Action Studies: As a non-hydrolyzable substrate analog, it is invaluable for biophysical studies such as X-ray crystallography or NMR to probe the enzyme's active site and understand the molecular basis of substrate recognition and inhibition.

-

Assay Validation and Control: It serves as a reliable positive control for validating high-throughput screening (HTS) campaigns aimed at discovering novel sPLA₂ inhibitors.

-

Lead Compound Progenitor: While not a drug itself, its structure provides a validated scaffold. Medicinal chemists can modify its acyl chains, headgroup, or backbone to improve potency, selectivity for specific sPLA₂ isoforms, and drug-like properties (e.g., bioavailability, ADME profile). The development of lipid-based formulations is a growing field in drug delivery, and insights from such molecules are highly relevant.[18]

Conclusion and Future Directions

This compound (CAS 116457-99-9) is a cornerstone chemical probe for the study of secretory phospholipase A₂. Its rationally designed structure, incorporating hydrolytically stable thioether and amide linkages, provides researchers with a robust tool to investigate sPLA₂ function, validate screening assays, and guide the design of next-generation anti-inflammatory therapeutics. The unique dual-site binding mechanism, while requiring careful consideration, offers an additional layer of complexity for understanding the allosteric regulation of sPLA₂. Future work will likely focus on leveraging this scaffold to develop isoform-selective inhibitors and exploring advanced lipid-based nanoparticle formulations to deliver such inhibitors effectively to sites of inflammation.

References

-

Ghomashchi, F., Schüttel, S., Biesen, E., et al. (1998). Design and characterization of substrate analogues for the assay of human secretory phospholipase A2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1390(1), 94-104. [Link]

-

Yu, L., Deems, R.A., Hajdu, J., & Dennis, E.A. (1990). The interaction of phospholipase A2 with phospholipid analogues and inhibitors. The Journal of Biological Chemistry, 265(5), 2657-2664. [Link]

-

Magri, A., & Glogauer, M. (2020). Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111919. [Link]

-

Qu-Xiang, L., et al. (2015). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 6(5), 558-562. [Link]

-

Li, J., et al. (2022). On-Resin Synthesis of Linear Aryl Thioether Containing Peptides and in-Solution Cyclization via Cysteine SNAr Reaction. Organic Letters, 24(9), 1754-1759. [Link]

-

Le, T. T., & Glogauer, M. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. International Journal of Molecular Sciences, 24(14), 11482. [Link]

- Google Patents. (n.d.). Method for synthesizing thioether-containing peptides. CN115715294A.

-

Ridgway, N. D. (2013). The role of phosphatidylcholine and choline metabolites to cell proliferation and survival. Critical Reviews in Biochemistry and Molecular Biology, 48(1), 1-15. [Link]

-

Carpinelli, G., et al. (2017). Phosphatidylcholine-Specific Phospholipase C inhibition down- regulates CXCR4 expression and interferes with proliferation, invasion and glycolysis in glioma cells. Oncotarget, 8(27), 44341-44355. [Link]

-

Muscle Media. (n.d.). Exploring phosphatidylcholine-specific phospholipase C as a potential drug target. Medication Guide. [Link]

-

Le, T. T., & Glogauer, M. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. ResearchGate. [Link]

-

Fagone, P., & Jackowski, S. (2013). Phosphatidylcholine and the CDP-choline cycle. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 523-532. [Link]

-

Isied, E. M., et al. (2017). Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions. Angewandte Chemie International Edition, 56(44), 13624-13628. [Link]

-

Chen, J., et al. (2022). Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells. Frontiers in Oncology, 12, 836021. [Link]

-

Wikipedia. (n.d.). Phosphatidylcholine. [Link]

-

Cui, H., et al. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 12. [Link]

-

Eichler, C., et al. (2015). Thioether analogues of disulfide-bridged cyclic peptides targeting death receptor 5: conformational analysis, dimerisation and consequences for receptor activation. Chemistry, 21(11), 4304-4313. [Link]

-

Bionity.com. (2026, January 4). These Ten Peptides Breakthroughs of 2025 Define Global Medical Trends for 2026. Bionity. [Link]

-

Smith, Z. R., et al. (2022). Thioesters provide a plausible prebiotic path to proto-peptides. Nature Communications, 13(1), 2593. [Link]

-

PubChem. (n.d.). 1-(Hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine. [Link]

-

Frontiers Media S.A. (2024). Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers in Chemistry, 12. [Link]

-

eScholarship.org. (n.d.). Functional modification of thioether groups in peptides, polypeptides, and proteins. [Link]

-

Royal Society of Chemistry. (2020). Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond. Organic & Biomolecular Chemistry, 18(27), 5153-5158. [Link]

-

AdooQ BioScience. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Thioether-based approaches to multimeric peptides. [Link]

-

American Pharmaceutical Review. (2020, October 20). Harnessing Synthetic Lipids for Drug Development: Strategies for Success. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]

- 7. [PDF] Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 8. musclemediarx.com [musclemediarx.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]

- 11. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylcholine-specific phospholipase C inhibition down- regulates CXCR4 expression and interferes with proliferation, invasion and glycolysis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Thioether-amide-PC, 5MG | Labscoop [labscoop.com]

- 15. mdpi.com [mdpi.com]

- 16. Convergent Synthesis of Thioether Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to Thioetheramide Phosphocholine (PC) as a Secretory Phospholipase A2 (sPLA2) Inhibitor

Introduction: The Critical Role of sPLA2 in Cellular Signaling and Disease

Secreted phospholipases A2 (sPLA2s) are a superfamily of enzymes, with 11 mammalian isoforms, that are pivotal in a multitude of physiological and pathological processes.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, a fundamental reaction that releases free fatty acids and lysophospholipids.[3] Of particular significance is the liberation of arachidonic acid, the precursor to potent inflammatory mediators such as prostaglandins and leukotrienes.[3][4] This central role places sPLA2 at the apex of the inflammatory cascade.[5]

Elevated expression and activity of sPLA2 are strongly correlated with the severity of numerous diseases, including rheumatoid arthritis, atherosclerosis, various cancers, and acute respiratory distress syndrome.[4][6][7][8] Consequently, the development of specific and potent sPLA2 inhibitors represents a significant therapeutic strategy to mitigate the downstream inflammatory response.[5][9] This guide provides a detailed examination of Thioetheramide Phosphocholine (PC), a structurally modified phospholipid that serves as a potent, reversible inhibitor of sPLA2 and a critical tool for in vitro screening assays.[7][10]

The sPLA2 Inflammatory Pathway

The enzymatic action of sPLA2 on cell membranes initiates a signaling cascade that produces a host of pro-inflammatory lipid mediators. Understanding this pathway is crucial for appreciating the mechanism of inhibitors like Thioetheramide PC.

Caption: The sPLA2-mediated inflammatory cascade.

This compound: A Mechanistic Deep Dive

This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a synthetic phospholipid analogue designed for potent and specific sPLA2 inhibition.[11][12] Its unique structure, which deviates from natural substrates, is the key to its inhibitory function.

Chemical Structure and Design Rationale

The efficacy of this compound stems from two critical modifications to the standard phospholipid backbone:

-

Thioether Linkage at sn-1: The typical ester bond at the sn-1 position is replaced with a chemically stable thioether linkage. This makes the molecule resistant to hydrolysis by phospholipase A1.

-

Amide Linkage at sn-2: The target ester bond for sPLA2 at the sn-2 position is replaced with a non-hydrolyzable amide bond. This modification is fundamental to its inhibitory action. The amide group is believed to form a stable hydrogen bond with a critical water molecule within the enzyme's active site, leading to a significantly tighter binding affinity compared to natural ester-containing substrates.[13][14]

These structural changes allow this compound to act as a competitive inhibitor by occupying the active site without being cleaved, effectively blocking access for natural substrates.[3][10]

The Dual-Binding Mechanism of Inhibition

A fascinating aspect of this compound's interaction with sPLA2 is its dual-binding capability. It interacts with the enzyme at two distinct sites: the catalytic site and a separate allosteric activator site.[3][10][12]

-

Catalytic Site Binding: As a substrate mimic, it competitively binds to the enzyme's active site, which is the primary mode of inhibition at sufficient concentrations.[3]

-

Activator Site Binding: this compound binds more tightly to the allosteric activator site than to the catalytic site.[7][10][12] This interaction has a counterintuitive effect. At very low concentrations, where the inhibitor primarily occupies the high-affinity activator site without saturating the catalytic site, it can paradoxically activate the enzyme.[3][15]

This dual interaction underscores the importance of using this compound at appropriate concentrations in experimental settings to ensure a consistent inhibitory effect.

Caption: Dual-binding model of this compound with sPLA2.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition of sPLA2 activity. The consistency of this inhibition makes it an excellent standard for comparative studies.

| Inhibitor | Target Enzyme | IC50 Value | Substrate Concentration | Citation(s) |

| This compound | Secretory Phospholipase A2 (sPLA2) | 2 µM | 0.5 mM | [7][10][12][15] |

Experimental Protocols and Applications

Given its well-characterized and consistent activity, this compound is an ideal positive control for high-throughput screening assays designed to identify novel sPLA2 inhibitors.[3]

Protocol: In Vitro sPLA2 Inhibition Assay

This protocol details a colorimetric assay for measuring sPLA2 activity and its inhibition.

Objective: To quantify the inhibitory potential of test compounds against sPLA2 using this compound as a positive control.

Principle: The assay utilizes a thio-ester containing substrate, 1,2-diheptanoylthio-PC. sPLA2-mediated hydrolysis at the sn-2 position releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 405-420 nm.[3][16]

Materials:

-

sPLA2 enzyme (e.g., from bee venom)

-

Substrate: 1,2-diheptanoylthio-PC

-

Detection Reagent: DTNB

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl2 (e.g., 10 mM) and bovine serum albumin (BSA, e.g., 1 mg/mL)

-

Positive Control: this compound

-

Test compounds

-

96-well microplate

-

Microplate reader

Workflow Diagram:

Caption: Experimental workflow for the sPLA2 inhibition assay.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound. The compound is often supplied in ethanol; evaporate the solvent under a gentle stream of nitrogen and reconstitute in the assay buffer.[3][7] For aqueous solutions, including a detergent like Triton X-100 may be necessary to ensure solubility.[3] Store reconstituted solutions at -20°C.[3]

-

Prepare serial dilutions of test compounds and this compound in assay buffer.

-

Prepare the sPLA2 enzyme solution to the desired final concentration in assay buffer.

-

Prepare the reaction mix containing the substrate (diheptanoyl thio-PC) and DTNB in assay buffer.

-

-

Assay Setup (96-well plate):

-

Add 20 µL of assay buffer to background wells.

-

Add 20 µL of the appropriate inhibitor dilution (test compounds or this compound) to the sample wells.

-

Add 20 µL of assay buffer (vehicle control) to the maximum activity wells.

-

-

Enzyme Addition:

-

Add 100 µL of the sPLA2 enzyme solution to all wells except the background wells.

-

Pre-incubate the plate for 10 minutes at room temperature to allow inhibitors to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add 100 µL of the substrate/DTNB reaction mix to all wells to start the reaction.

-

Immediately begin reading the absorbance at 405-420 nm every minute for 15-30 minutes, or perform an endpoint reading after a fixed incubation time at 37°C.

-

-

Data Analysis:

-

Subtract the absorbance of the background wells from all other readings.

-

Determine the rate of reaction (slope of absorbance vs. time) for each well.

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Sample Well / Rate of Vehicle Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

This compound is more than just an sPLA2 inhibitor; it is a precision tool for probing the complex mechanisms of phospholipase activity. Its well-defined, competitive, and reversible mode of action, combined with its dual-binding properties, provides valuable insights into the structure-function relationships of sPLA2 enzymes.[10][12] While the clinical translation of sPLA2 inhibitors has faced challenges, with no candidates yet reaching the market, tool compounds like this compound remain indispensable for basic research and the initial stages of drug discovery.[17][18]

Future research can leverage this compound to:

-

Elucidate the specific roles of the allosteric activator site across different sPLA2 isoforms.

-

Serve as a benchmark for validating new assay technologies for phospholipase activity.

-

Act as a structural probe in biophysical studies (e.g., crystallography, NMR) to map the inhibitor-enzyme interaction in detail.[19]

By providing a reliable standard for inhibition, this compound will continue to facilitate the discovery and characterization of the next generation of therapeutics targeting the sPLA2-mediated inflammatory axis.

References

- Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2009). Thematic Review Series: The LIPID MAPS Initiative. An integrated approach to studying lipidomics. Journal of Lipid Research, 50(Supplement), S300–S306. (URL not available in search results)

- Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50(Supplement), S237–S242. (URL not available in search results)

- Glaser, K. B., & Jacobs, R. S. (1986). Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2. Biochemical Pharmacology, 35(3), 449–453. (URL not available in search results)

-

Hernández-López, R., et al. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. International Journal of Molecular Sciences, 23(21), 13369.[1][20]

-

Plesniak, L. A., Boegeman, S. C., Segelke, B. W., & Dennis, E. A. (1993). Interaction of phospholipase A2 with thioether amide containing phospholipid analogues. Biochemistry, 32(19), 5009–5016.[12][19]

- Scott, D. L., White, S. P., Otwinowski, Z., Yuan, W., Gelb, M. H., & Sigler, P. B. (1990). Interfacial catalysis: the mechanism of phospholipase A2. Science, 250(4987), 1541–1546. (URL not available in search results)

- Six, D. A., & Dennis, E. A. (2000). The expanding superfamily of phospholipase A(2) enzymes: classification and nomenclature. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1488(1-2), 1–19. (URL not available in search results)

-

Trigg, W., et al. (2019). The need for Group IIA secretory phospholipase A2 (sPLA2-IIA) inhibitors in inflammatory ocular disease treatment. OAText, 1-10.[21]

- Vadas, P., & Pruzanski, W. (1986). Role of secretory phospholipases A2 in the pathobiology of disease. Laboratory Investigation, 55(4), 391–404. (URL not available in search results)

-

Yu, L., Deems, R. A., Hajdu, J., & Dennis, E. A. (1990). The interaction of phospholipase A2 with phospholipid analogues and inhibitors. Journal of Biological Chemistry, 265(5), 2657–2664.[7][12][13][14]

-

Patsnap Synapse. (2024). What are sPLA2 inhibitors and how do they work?. Retrieved from [Link][4]

-

Reid, R. C. (2005). Inhibitors of secretory phospholipase A2 group IIA. Current Medicinal Chemistry, 12(26), 3011-3026.[5]

- Lambeau, G., & Gelb, M. H. (2008). Biochemistry and physiology of mammalian secreted phospholipases A2. Annual Review of Biochemistry, 77, 109-145. (URL not available in search results)

-

Dr. Oracle. (2025). What is the clinical significance of Phospholipase A2 (PLA2)?. Retrieved from [Link][8]

-

Boyanovsky, B. B., & Webb, N. R. (2009). Secretory phospholipase A2 enzymes as pharmacological targets for treatment of disease. Expert Opinion on Therapeutic Targets, 13(1), 59-71.[9]

-

Kokotos, G., et al. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. FEBS Journal, 286(19), 3796-3813.[17]

-

Tsvetkova, I., et al. (2022). Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions. International Journal of Molecular Sciences, 23(15), 8431.[18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What are sPLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. apexbt.com [apexbt.com]

- 8. droracle.ai [droracle.ai]

- 9. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The interaction of phospholipase A2 with phospholipid analogues and inhibitors. [escholarship.org]

- 15. Thioether-amide-PC, 5MG | Labscoop [labscoop.com]

- 16. caymanchem.com [caymanchem.com]

- 17. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Interaction of phospholipase A2 with thioether amide containing phospholipid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Secreted Phospholipases A2: Drivers of Inflammation and Cancer | Semantic Scholar [semanticscholar.org]

- 21. oatext.com [oatext.com]

An In-Depth Technical Guide to 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine: A Novel Phospholipid Analog for Advanced Drug Delivery and Research Applications

This technical guide provides a comprehensive overview of the novel, non-natural phospholipid analog, 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine. This molecule represents a significant advancement in lipid chemistry, offering enhanced stability and unique properties for applications in drug delivery, membrane biophysics, and cellular signaling research. By replacing the naturally occurring ester linkages with robust thioether and amide bonds, this analog is engineered for superior resistance to enzymatic degradation, a critical attribute for next-generation lipid-based technologies.

Introduction: Overcoming the Limitations of Natural Phospholipids

Phospholipids are the fundamental building blocks of cellular membranes and have been extensively utilized in pharmaceutical formulations, most notably as the primary components of liposomes for drug delivery.[1][2] However, the ester bonds at the sn-1 and sn-2 positions of natural glycerophospholipids are susceptible to hydrolysis by phospholipases, particularly phospholipase A2 (PLA2). This enzymatic degradation can lead to premature drug release and reduced stability of liposomal formulations in vivo.

To address these stability issues, researchers have explored the synthesis of phospholipid analogs with more stable chemical linkages.[3][4] 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine is a prime example of such an analog, featuring a thioether bond at the sn-1 position and an amide bond at the sn-2 position. This unique combination of linkages is designed to confer exceptional resistance to chemical and enzymatic hydrolysis, thereby enhancing the circulation half-life and payload retention of lipid-based drug delivery systems.[5]

Structural Analysis and Physicochemical Properties

The core structure of this novel phospholipid analog is what sets it apart. It is composed of a glycerol backbone, a phosphocholine headgroup, and two C16 palmitoyl chains. The key modifications are the linkages of these fatty acid chains to the glycerol backbone.

-

sn-1 Position: Thioether Linkage: The palmitoyl chain is attached via a thioether (-S-) bond. Thioether bonds are significantly more resistant to hydrolysis than the corresponding ester bonds found in natural phospholipids.[6] This modification is expected to prevent cleavage by phospholipase A1 and other esterases.

-

sn-2 Position: Amide Linkage: The second palmitoyl chain is linked through an amide (-NH-CO-) bond. Amide bonds are also known for their high stability and resistance to enzymatic cleavage, particularly by PLA2, which specifically targets the sn-2 ester bond.[7]

-

Phosphocholine Headgroup: The molecule retains the common phosphocholine headgroup, which is zwitterionic and allows for the formation of stable bilayer structures, similar to natural phosphatidylcholines.

The chemical structure of 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine is as follows:

Caption: Molecular structure of the title compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Rationale |

| Molecular Formula | C39H81N2O5PS | Based on the constituent atoms. |

| Molecular Weight | 737.1 g/mol | Calculated from the molecular formula. |

| Phase Transition Temp. (Tm) | Higher than DPPC | Amide bonds can participate in hydrogen bonding, leading to tighter packing and a more ordered gel phase.[8] |

| Enzymatic Stability | High | Thioether and amide bonds are resistant to hydrolysis by phospholipases.[5][7] |

| Chemical Stability | High | Thioether and amide bonds are more stable across a wider pH range compared to ester bonds. |

Proposed Synthesis Pathway

The synthesis of this complex phospholipid analog is a multi-step process that requires careful control of protecting groups and reaction conditions. A plausible synthetic route is outlined below, drawing from established methods for synthesizing thioether and amide-linked lipids.[9][10]

Caption: Proposed synthetic workflow for the target molecule.

Characterization and Quality Control

The identity and purity of the synthesized 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine must be rigorously confirmed using a combination of analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Results |

| ¹H and ¹³C NMR | Confirmation of the overall structure, including signals corresponding to the thioether and amide linkages, the two distinct palmitoyl chains, the glycerol backbone, and the phosphocholine headgroup.[11] |

| ³¹P NMR | A single peak in the phosphodiester region, confirming the presence and purity of the phosphocholine headgroup.[12] |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight, confirming the identity of the compound. Fragmentation patterns can further elucidate the structure.[11] |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity. |

| Differential Scanning Calorimetry (DSC) | Determination of the phase transition temperature (Tm) and the cooperativity of the transition.[13] |

Potential Applications in Research and Drug Development

The unique structural features of this phospholipid analog open up a range of potential applications:

-

Stable Liposomes for Drug Delivery: The primary application is in the formulation of highly stable liposomes. These "stealth" liposomes, due to their resistance to enzymatic degradation, are expected to have longer circulation times, leading to improved drug accumulation at target sites.[2]

-

Oral Drug Delivery: The enhanced stability against hydrolysis may make this lipid suitable for oral drug delivery applications, where conventional phospholipids are rapidly degraded in the gastrointestinal tract.

-

Probes for Membrane Biophysics: This analog can be used as a tool to study the influence of non-ester linkages on the properties of lipid bilayers, such as membrane fluidity, permeability, and interactions with membrane proteins.

-

Cellular Signaling Studies: As a non-hydrolyzable analog, it can be used to investigate cellular signaling pathways that involve phospholipid metabolism, without the complication of the molecule being broken down.

Experimental Protocols

Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[14]

-

Lipid Film Formation:

-

Dissolve 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine (and any other lipids, such as cholesterol) in chloroform or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid mixture.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain LUVs of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

The extrusion should be performed at a temperature above the Tm of the lipid mixture.

-

Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

-

Caption: Workflow for liposome preparation.

In Vitro Stability Assay against Phospholipase A2

This assay evaluates the resistance of the phospholipid analog to hydrolysis by PLA2 compared to a standard ester-linked phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

-

Substrate Preparation:

-

Prepare liposomes of the test lipid (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) and a control lipid (DPPC) as described in Protocol 6.1.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the liposome suspension with a PLA2 assay buffer (e.g., Tris-HCl buffer containing CaCl2).

-

Initiate the reaction by adding a known amount of PLA2 enzyme.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Quantification of Hydrolysis:

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding EDTA).

-

Extract the lipids from the aliquots using a suitable organic solvent system (e.g., Bligh-Dyer extraction).

-

Analyze the lipid extract by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of lysophospholipid and free fatty acid produced.

-

-

Data Analysis:

Conclusion

1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine is a promising new phospholipid analog with significant potential for advancing drug delivery and biomedical research. Its unique thioether and amide linkages confer exceptional stability against enzymatic degradation, a key limitation of natural phospholipids. This enhanced stability is expected to translate into more robust and effective liposomal drug carriers with prolonged circulation times and improved therapeutic outcomes. Further research into the biophysical properties and in vivo behavior of this novel lipid is warranted to fully realize its potential.

References

-

PMC - PubMed Central.

-

Journal of the Society of Chemical Engineers, Japan.

-

PubMed.

-

ResearchGate.

-

ResearchGate.

-

Defense Technical Information Center.

-

PMC - NIH.

-

ResearchGate.

-

Abcam.

-

Creative Biolabs.

-

CD Bioparticles Blog.

-

MITCHELL LAB.

-

Sigma-Aldrich.

-

PMC - PubMed Central.

-

ACS Publications.

-

PubMed Central.

-

Phospholipid Research Center.

-

Sigma-Aldrich.

-

Preprints.org.

-

PMC - NIH.

-

PMC - NIH.

-

Spectroscopy Online.

-

ACS Publications.

-

Sigma-Aldrich.

-

PMC - NIH.

-

Chemistry LibreTexts.

-

Journal of the American Chemical Society.

-

PMC - PubMed Central.

-

PubMed Central.

Sources

- 1. Synthetic Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]

- 2. phospholipid-research-center.com [phospholipid-research-center.com]

- 3. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid access to phospholipid analogs using thiol-yne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 9. Simplified synthesis of oxidized phospholipids on alkyl-amide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular Basis of Phospholipase A2 Activity toward Phospholipids with sn-1 Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 15. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Thioetheramide PC: A Comprehensive Technical Guide to its Dual Inhibitory and Activating Effects on Secretory Phospholipase A2

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomous Nature of a Key sPLA2 Modulator

Secretory phospholipase A2 (sPLA2) represents a critical enzyme class at the nexus of inflammatory signaling and lipid metabolism. These enzymes catalyze the hydrolysis of the sn-2 ester bond in phospholipids, releasing arachidonic acid and lysophospholipids.[1] Arachidonic acid, in particular, serves as the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.[1] Consequently, the modulation of sPLA2 activity is a significant focus in the development of therapeutics for a range of inflammatory diseases.

Thioetheramide PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that has emerged as a pivotal tool in the study of sPLA2.[2] Its unique molecular architecture, featuring a thioether linkage at the sn-1 position and an amide bond at the sn-2 position, confers resistance to hydrolysis by sPLA2. This stability allows it to act as a potent modulator of enzyme activity.[3] What sets this compound apart is its remarkable dual functionality: it acts as a competitive, reversible inhibitor of sPLA2 at higher concentrations, while paradoxically exhibiting an activating effect at lower concentrations.[2][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning this dual activity, detailed protocols for its characterization, and a comprehensive overview of its role in the broader context of sPLA2 signaling.

The Molecular Basis of a Two-Faced Modulator: Mechanism of Action

The dual inhibitory and activating effect of this compound on sPLA2 is a direct consequence of its ability to interact with two distinct sites on the enzyme: a catalytic site and an allosteric activator site.[2][5] The concentration-dependent nature of its effects stems from its differential affinity for these two sites, with a tighter binding observed at the activator site.[2][4]

At higher concentrations (typically in the micromolar range), this compound acts as a classical competitive inhibitor.[3] It occupies the catalytic site of sPLA2, thereby preventing the binding and subsequent hydrolysis of its natural phospholipid substrates.[3] This inhibitory action is reversible, allowing for the dynamic modulation of sPLA2 activity.

Conversely, at lower concentrations , this compound preferentially binds to the allosteric activator site.[2] This binding event is thought to induce a conformational change in the sPLA2 enzyme, leading to an enhancement of its catalytic activity.[6] While the precise structural rearrangements are a subject of ongoing research, this allosteric activation highlights a sophisticated layer of regulation for sPLA2 activity. The tighter binding to the activator site explains why activation is observed at lower concentrations, as this site is occupied first. As the concentration of this compound increases, it begins to occupy the lower-affinity catalytic site, leading to the observed inhibitory effect that eventually overrides the activation.[2][4]

Caption: Dual binding mechanism of this compound on sPLA2.

Quantitative Analysis of this compound's Bimodal Activity

The dual nature of this compound's interaction with sPLA2 can be quantified by determining its half-maximal inhibitory concentration (IC50) and its half-maximal effective concentration (EC50) for activation.

| Parameter | Value | Conditions |

| IC50 (Inhibition) | 2 µM | Substrate concentration of 0.5 mM[2][4] |

| EC50 (Activation) | Not readily available in current literature | - |

The IC50 value of 2 µM demonstrates the potent inhibitory capacity of this compound at a defined substrate concentration. It is crucial to note that IC50 values can be influenced by assay conditions, particularly the concentration of the substrate, due to the competitive nature of the inhibition. While the activating effect at low concentrations is well-documented, a specific EC50 value is not consistently reported in the scientific literature, representing an area for further investigation.

Experimental Protocols for Characterizing the Dual Effects of this compound

A thorough understanding of this compound's effects on sPLA2 requires robust and well-controlled experimental protocols. The following section provides a detailed, step-by-step methodology for an in vitro sPLA2 activity assay that can be adapted to measure both the inhibitory and activating properties of this compound.

Protocol: In Vitro sPLA2 Activity Assay (Colorimetric)

This assay utilizes a synthetic thio-phosphatidylcholine substrate and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) for the colorimetric detection of sPLA2 activity.[1][7]

Materials:

-

Purified sPLA2 enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl2)

-

Diheptanoyl thio-PC (substrate)

-

DTNB solution

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in ethanol. From this stock, create a series of dilutions in Assay Buffer to cover a broad concentration range (e.g., from nanomolar to high micromolar) to capture both activation and inhibition.

-

Dissolve the diheptanoyl thio-PC substrate in Assay Buffer to the desired final concentration (e.g., 0.5 mM).

-

Prepare a working solution of DTNB in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add Assay Buffer only.

-

100% Activity Control wells: Add sPLA2 enzyme solution and an equivalent volume of the solvent used for this compound (e.g., ethanol).

-

Test wells: Add sPLA2 enzyme solution and the various dilutions of this compound.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and this compound.

-

-

Reaction Initiation:

-

To all wells, add the diheptanoyl thio-PC substrate solution to initiate the enzymatic reaction.

-

Immediately add the DTNB solution to all wells.

-

-

Measurement:

-

Measure the absorbance at 405-420 nm at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

For inhibition, calculate the percentage of sPLA2 activity relative to the 100% activity control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For activation, calculate the percentage of sPLA2 activity relative to the 100% activity control. At low concentrations of this compound, this value should exceed 100%. Plot the percent activation against the logarithm of the this compound concentration to visualize the activation phase of the dose-response curve.

-

Caption: Experimental workflow for the sPLA2 activity assay.

This compound in the Context of the sPLA2 Signaling Pathway

The biological significance of this compound's dual action lies in its ability to modulate the sPLA2-mediated signaling cascade, primarily the arachidonic acid pathway.

Caption: The sPLA2 signaling pathway and the point of intervention for this compound.

By inhibiting sPLA2 at higher concentrations, this compound can effectively block the release of arachidonic acid, thereby attenuating the production of pro-inflammatory eicosanoids. This makes it a valuable tool for studying the role of sPLA2 in inflammatory processes and for screening potential anti-inflammatory drugs. The activating effect at low concentrations, while less understood in a physiological context, provides a unique opportunity to probe the mechanisms of sPLA2 up-regulation and its downstream consequences.

Conclusion: A Versatile Tool for sPLA2 Research

This compound stands out as a unique and powerful modulator of secretory phospholipase A2. Its concentration-dependent dual functionality as both an inhibitor and an activator provides researchers with a versatile tool to dissect the intricate roles of sPLA2 in health and disease. A thorough understanding of its bimodal mechanism of action, coupled with rigorous experimental design, is essential for leveraging the full potential of this remarkable molecule in advancing our knowledge of lipid signaling and inflammatory pathways. Further research into the precise molecular details of its activating effect and the determination of its EC50 for activation will undoubtedly provide even deeper insights into the complex regulation of sPLA2.

References

-

Takada, Y., et al. (2017). Secreted Phospholipase A2 Type IIA (sPLA2-IIA) Activates Integrins in an Allosteric Manner. Advances in Experimental Medicine and Biology, 925, 103-115. [Link]

-

Mouchlis, V. D., & Dennis, E. A. (2022). Membrane Association Allosterically Regulates Phospholipase A2 Enzymes and Their Specificity. Accounts of Chemical Research, 55(21), 3303–3311. [Link]

-

Mouchlis, V. D., Bucher, D., McCammon, J. A., & Dennis, E. A. (2015). Membranes serve as allosteric activators of phospholipase A2, enabling it to extract, bind, and hydrolyze phospholipid substrates. Proceedings of the National Academy of Sciences of the United States of America, 112(6), E516–E525. [Link]

-

Khan, S. A., & Ilies, M. (2023). The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles. International journal of molecular sciences, 24(2), 1353. [Link]

-

Wikipedia. (2023, December 28). EC50. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

-

Dennis, E. A. (2021). Phospholipase A2: A paradigm for allosteric regulation by membranes and cell signaling. American Society for Biochemistry and Molecular Biology (ASBMB). [Link]

-

Takada, Y., et al. (2023). Secreted phospholipase A2 type IIA (sPLA2-IIA) binds to the allosteric site (site 2) of integrins and activates integrins in an allosteric manner. ResearchGate. [Link]

-

Plesniak, L. A., Boegeman, S. C., Segelke, B. W., & Dennis, E. A. (1993). Interaction of phospholipase A2 with thioether amide containing phospholipid analogues. Biochemistry, 32(19), 5009–5016. [Link]

-

Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. The Journal of lipid research, 50 Suppl(Suppl), S237–S242. [Link]

-

Snitko, Y., et al. (2004). Structure, function and interfacial allosterism in phospholipase A2: insight from the anion-assisted dimer. Archives of biochemistry and biophysics, 431(1), 13–24. [Link]

-

Hu, D. D., White, C. A., Panzer-Knodle, S., & Smith, J. W. (1999). A New Model of Dual Interacting Ligand Binding Sites on Integrin αIIbβ3. ResearchGate. [Link]

-

Drakopoulou, E., et al. (1995). Changes in the Structure of Bovine Phospholipase A2 Upon Micelle Binding. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. xenotech.com [xenotech.com]

- 3. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Changes in the structure of bovine phospholipase A2 upon micelle binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of Thioetheramide-PC in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of Thioetheramide-Phosphatidylcholine (Thioetheramide-PC), a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2). Given the pivotal role of sPLA2 in the inflammatory cascade, Thioetheramide-PC presents itself as a valuable tool for researchers investigating inflammatory processes and developing novel anti-inflammatory therapeutics. This document delves into its mechanism of action, provides detailed experimental protocols for its application, and discusses the current landscape of research, including notable data gaps.

Introduction: The Significance of sPLA2 Inhibition in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic family orchestrating this process is the phospholipase A2 (PLA2) superfamily. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, liberating a free fatty acid and a lysophospholipid.[1]

Secretory phospholipases A2 (sPLA2s) are a major group within this superfamily and are critically implicated in the propagation of inflammation.[1] Upon activation, sPLA2s release arachidonic acid from cell membranes, which is then metabolized into a plethora of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[1][2] Elevated levels of sPLA2 are associated with a range of inflammatory diseases, making it a compelling target for therapeutic intervention.[2][3]

Thioetheramide-PC is a structurally modified phospholipid designed to act as a competitive, reversible inhibitor of sPLA2.[2][3] Its unique structure allows it to interact with the active site of sPLA2, thereby preventing the binding and hydrolysis of its natural phospholipid substrates.[3] This guide will explore the nuances of this interaction and its application in a research setting.

Mechanism of Action: A Dual Interaction with sPLA2

Thioetheramide-PC exhibits a fascinating dual mechanism of interaction with sPLA2. It functions primarily as a competitive inhibitor by binding to the catalytic site of the enzyme.[2][3] This binding event physically obstructs the entry of substrate phospholipids, thereby halting the production of arachidonic acid and downstream inflammatory mediators.

However, research has also revealed that Thioetheramide-PC can bind to an allosteric activator site on the sPLA2 enzyme.[2][3] This binding to the activator site is reported to be tighter than its interaction with the catalytic site.[2][3] Consequently, at low concentrations, Thioetheramide-PC may paradoxically activate sPLA2, a phenomenon that researchers must consider when designing and interpreting experiments.[2][3] The precise concentration at which this switch from activation to inhibition occurs is not yet definitively established and may vary depending on the specific sPLA2 isoform and experimental conditions.

Signaling Pathway of sPLA2-Mediated Inflammation

The following diagram illustrates the central role of sPLA2 in the inflammatory cascade and the inhibitory action of Thioetheramide-PC.

Caption: sPLA2-mediated inflammatory signaling pathway and the inhibitory role of Thioetheramide-PC.

In Vitro Applications and Experimental Protocols

Thioetheramide-PC is a valuable tool for in vitro studies of sPLA2 activity and for screening potential anti-inflammatory compounds.

Preparation of Thioetheramide-PC for In Vitro Assays

Thioetheramide-PC is typically supplied as a solution in ethanol.[1][4] For use in aqueous assay buffers, the ethanol must be removed.

Protocol:

-

Dispense the desired volume of the Thioetheramide-PC ethanol solution into a sterile microcentrifuge tube.

-

Evaporate the ethanol under a gentle stream of nitrogen gas.

-

Reconstitute the dried Thioetheramide-PC in the desired aqueous buffer. To ensure solubility, it is recommended to use a buffer containing a detergent such as Triton X-100 (e.g., 4.25 mM).[1][4]

-

Vortex thoroughly to ensure complete dissolution.

-

Store reconstituted solutions at -20°C for long-term stability.

In Vitro sPLA2 Inhibition Assay (Mixed Micelle System)

This protocol provides a general framework for assessing the inhibitory activity of Thioetheramide-PC against sPLA2 using a chromogenic substrate in a mixed micelle system.[3]

Materials:

-

Purified sPLA2 enzyme (e.g., from cobra venom)

-

Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine)

-

Triton X-100

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 7.5-8.0)

-

Calcium Chloride (CaCl2)

-

Thioetheramide-PC

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Assay Buffer: Tris-HCl buffer containing CaCl2 at the optimal concentration for the specific sPLA2 isoform.

-

Prepare Substrate Solution: Create a mixed micellar solution by dissolving the phospholipid substrate and Triton X-100 in the assay buffer.

-

Prepare Thioetheramide-PC Dilutions: Prepare a serial dilution of Thioetheramide-PC in the assay buffer.

-

Assay Setup (in a 96-well plate):

-

Enzyme Control (100% activity): Add sPLA2 enzyme to wells containing only the assay buffer.

-

Inhibitor Wells: Add sPLA2 enzyme to wells containing the different concentrations of Thioetheramide-PC. Pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Substrate Blank: Add the substrate solution to wells containing only the assay buffer (no enzyme).

-

-

Initiate Reaction: Add the substrate solution to all wells (except the substrate blank).

-

Color Development: Add DTNB solution to all wells. The hydrolysis of the thioester bond in the substrate by sPLA2 will release a free thiol, which reacts with DTNB to produce a yellow-colored product.

-

Measurement: Immediately measure the absorbance at 405-414 nm using a microplate reader at regular intervals.

-

Data Analysis: Calculate the rate of reaction for each concentration of Thioetheramide-PC. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The reported IC50 for Thioetheramide-PC is 2 µM at a substrate concentration of 0.5 mM.[3][4][5]

Table 1: Key Parameters for In Vitro sPLA2 Inhibition Assay

| Parameter | Recommended Value/Range | Rationale |

| sPLA2 Source | Cobra Venom (Naja naja naja) or recombinant human sPLA2 | Commercially available and well-characterized for inhibitor screening. |

| Substrate | Chromogenic (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine) | Allows for continuous monitoring of enzyme activity via spectrophotometry. |

| Detergent | Triton X-100 | Forms mixed micelles with the substrate, mimicking a biological membrane interface. |

| pH | 7.5 - 8.0 | Optimal pH range for most sPLA2 enzymes. |

| Calcium Concentration | Varies by sPLA2 isoform (typically in the mM range) | sPLA2s are calcium-dependent enzymes. |

| Thioetheramide-PC Concentration Range | Logarithmic dilution series around the expected IC50 (e.g., 0.1 µM to 100 µM) | To accurately determine the IC50 and observe the full dose-response curve. |

Cell-Based Inflammation Assays

Experimental Workflow:

Caption: Workflow for a cell-based inflammation assay using Thioetheramide-PC.

Protocol: Inhibition of LPS-Induced Inflammatory Response in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of Thioetheramide-PC for 1-2 hours. Remember to include a vehicle control (the buffer used to dissolve Thioetheramide-PC).

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a negative control group that is not stimulated with LPS.

-